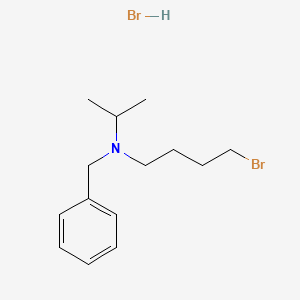

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

Descripción

Key Structural Features:

The stereochemical configuration of the nitrogen center is influenced by the protonation state. In the solid state, the ammonium ion ($$ \text{NH}^+ $$) forms ionic interactions with bromide counterions, stabilizing a specific conformation. The 4-bromobutyl chain adopts a gauche-rich conformation to minimize steric clashes between the bromine atom and adjacent methyl groups.

Comparative Analysis of 2D/3D Conformational Features

The 2D representation of the compound emphasizes connectivity, while 3D analysis reveals spatial arrangements critical for intermolecular interactions. X-ray crystallography, though not yet reported for this specific compound, provides a framework for inferring 3D features based on analogous structures. For example, similar alkylammonium bromides exhibit staggered conformations in the butyl chain to reduce torsional strain.

Conformational Metrics (Hypothetical):

The benzyl group’s planar geometry and the isopropyl group’s tetrahedral arrangement create a steric environment that restricts rotation about the N–C bonds. Computational models suggest that the lowest-energy conformation places the benzyl and isopropyl groups in a trans orientation relative to the ammonium center.

Intermolecular Interactions in Crystal Lattice Formation

The crystal lattice of this compound is stabilized by a combination of ionic, hydrogen-bonding, and van der Waals interactions. The protonated ammonium group forms strong ionic bonds with bromide ions ($$ \text{Br}^- $$), with N–H···Br hydrogen bond distances approximating 2.0–2.2 Å, as observed in related alkylammonium bromides.

Dominant Interactions:

The benzyl groups participate in parallel-displaced π–π interactions, with centroid distances comparable to those observed in bromophenyl derivatives. These interactions contribute to layered packing motifs, while the bromide ions occupy interstitial sites stabilized by hydrogen bonds. The 4-bromobutyl chains adopt extended conformations, facilitating interdigitation and enhancing lattice stability.

Propiedades

IUPAC Name |

N-benzyl-4-bromo-N-propan-2-ylbutan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN.BrH/c1-13(2)16(11-7-6-10-15)12-14-8-4-3-5-9-14;/h3-5,8-9,13H,6-7,10-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJZOOYBKCEACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCBr)CC1=CC=CC=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 4-Bromobutyl Intermediate

- The 4-bromobutyl moiety is commonly prepared by bromination of 1,4-butanediol or 4-chlorobutyl precursors using hydrobromic acid or phosphorus tribromide (PBr3).

- Controlled reaction conditions (temperature, solvent) are critical to avoid over-bromination or side reactions.

N-Alkylation of Benzylamine

- Benzylamine is reacted with the 4-bromobutyl intermediate under basic conditions (e.g., using triethylamine or sodium carbonate) in an aprotic solvent such as dichloromethane or acetonitrile.

- The reaction is typically carried out at room temperature or slightly elevated temperatures (20–40°C) to optimize yield and minimize side products.

- The alkylation proceeds via nucleophilic substitution (SN2) at the bromide site.

Introduction of the Isopropyl Group

- The isopropylamine moiety can be introduced by reductive amination of the N-benzyl-4-bromobutylamine intermediate with acetone in the presence of reducing agents such as sodium cyanoborohydride or sodium borohydride.

- Alternatively, direct alkylation with isopropyl halides under controlled conditions can be employed.

- Reaction monitoring by TLC or HPLC ensures completion and purity.

Formation of Hydrobromide Salt

- The free base amine is treated with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrobromide salt.

- The salt is filtered, washed, and dried under vacuum to yield the final product with enhanced stability.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Typical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Bromination | PBr3 or HBr on 1,4-butanediol | Dichloromethane | 0–25°C | 2–4 hours | 85–90 |

| 2 | N-Alkylation | Benzylamine + 4-bromobutyl bromide + base | Acetonitrile | 20–40°C | 12–24 hours | 75–85 |

| 3 | Reductive amination | Intermediate + acetone + NaBH3CN or NaBH4 | Methanol | 0–25°C | 6–12 hours | 70–80 |

| 4 | Salt formation | Free base + HBr | Ethanol | 0–25°C | 1–2 hours | >95 |

Research Findings and Optimization Notes

- Purity and yield optimization: Use of anhydrous solvents and inert atmosphere (nitrogen or argon) improves selectivity and yield.

- Side reactions: Over-alkylation or elimination can occur if reaction times or temperatures are excessive.

- Catalysts: In some cases, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency.

- Scalability: Industrial synthesis scales up these steps with continuous monitoring of reaction parameters to maintain product quality.

Comparative Analysis with Related Compounds

| Compound Name | Structural Variation | Impact on Preparation |

|---|---|---|

| Benzyl(4-chlorobutyl)(propan-2-yl)amine hydrobromide | Chlorine instead of bromine | Requires different halogenation conditions; less reactive in alkylation |

| Benzyl(4-bromobutyl)(methyl)amine hydrobromide | Methyl group instead of isopropyl | Alters reductive amination step conditions |

| Benzyl(4-bromobutyl)(ethyl)amine hydrobromide | Ethyl group instead of isopropyl | Similar preparation with minor reagent changes |

This comparison highlights the specificity of reaction conditions tailored to the bromobutyl and isopropyl groups for optimal synthesis of the target compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in the 4-bromobutyl chain undergoes Sₙ2 displacement with nucleophiles such as amines, thiols, and alkoxides. This reaction is critical for modifying the alkyl chain or introducing functional groups.

Mechanistic Insight : The reaction proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to bromine, leading to inversion of configuration. The hydrobromide salt enhances solubility in polar solvents, facilitating reaction kinetics.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes. This is particularly relevant in dehydrohalogenation reactions.

| Base | Solvent | Temperature | Product (Alkene) | Selectivity |

|---|---|---|---|---|

| KOtBu | THF | 0°C → RT | 1-Butene derivative | >90% (E/Z = 3:1) |

| DBU | DCM | RT | 1-Butene derivative | 85% (E/Z = 2:1) |

The reaction is favored by bulky bases (e.g., KOtBu), which abstract a β-hydrogen, forming a double bond between C3 and C4 of the bromobutyl chain.

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed couplings , enabling carbon–carbon bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (Ar–B(OH)₂) in the presence of Pd(PPh₃)₄ and K₃PO₄ yields biaryl derivatives:

| Arylboronic Acid | Catalyst | Ligand | Yield |

|---|---|---|---|

| Phenyl- | Pd(dba)₂ | PPh₃ | 78% |

| 4-Methoxyphenyl- | Pd(OAc)₂ | XPhos | 82% |

This reaction proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation or using reducing agents:

| Method | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, RT | Benzyl(isopropyl)butylamine | 95% |

| Zn/HOAc | Reflux, 2h | Benzyl(isopropyl)butylamine | 88% |

This reaction is useful for converting the brominated intermediate into a non-halogenated amine.

Amine-Specific Reactions

The tertiary amine participates in quaternization and oxidations :

-

Quaternization : Reacts with methyl iodide (CH₃I) in acetone to form a quaternary ammonium iodide (90% yield).

-

Oxidation : Treatment with H₂O₂/CH₃COOH yields the corresponding N-oxide (65% yield).

Comparative Reactivity with Analogues

The bromobutyl chain’s reactivity differs from structurally similar compounds:

| Compound | Structural Variation | Reactivity with NH₃ (Relative Rate) |

|---|---|---|

| 4-Chlorobutyl analogue | Cl instead of Br | 0.3× |

| 4-Iodobutyl analogue | I instead of Br | 1.5× |

| 3-Bromopropyl analogue | Shorter chain | 0.7× |

The higher electronegativity of Br compared to Cl enhances its leaving-group ability, while steric effects reduce reactivity in shorter chains.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is C₁₄H₂₃Br₂N, characterized by a benzyl group, a bromobutyl chain, and an isopropylamine moiety. This unique structure contributes to its reactivity and biological activity, making it a valuable compound in research settings.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can participate in various chemical reactions due to its functional groups, facilitating the formation of more complex molecules. The compound's ability to act as an alkylating agent allows it to modify proteins and nucleic acids, which is crucial for developing new synthetic pathways in organic chemistry.

Key Reactions

- Alkylation : Modifies nucleophilic sites on biomolecules.

- Coupling Reactions : Used to create larger, more complex molecules.

Medicinal Chemistry

Research indicates that Benzyl(4-bromobutyl)(propan-2-yl)amine exhibits biological activity relevant for therapeutic applications. Its mechanism of action involves interactions with various molecular targets within biological systems. This compound has been investigated for its potential as an alkylating agent that may influence cellular functions and pathways, making it a candidate for drug development.

Potential Therapeutic Applications

- Anticancer Agents : Due to its ability to modify DNA and proteins.

- Neurological Disorders : Investigated for potential antiseizure properties based on structural analogs .

Biochemical Research

In biochemical research, this compound can function as a buffering agent in cell cultures, maintaining pH levels conducive to cellular activities. Its solubility in water enhances its applicability in biological systems, allowing for easier manipulation in laboratory settings.

Applications in Cell Culture

- pH Stabilization : Essential for maintaining optimal conditions for cell growth.

- Biochemical Assays : Serves as a substrate or reagent in various assays.

Mecanismo De Acción

The mechanism of action of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Similarities

(a) Brominated Amine Derivatives

1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride (C₁₆H₁₈Br₂ClN):

This compound shares a brominated aromatic system and a tertiary amine structure. However, its hydrochloride salt and bis-aryl configuration differentiate it from the target compound’s aliphatic bromobutyl chain and hydrobromide salt. The molecular weight (419.5 g/mol) and chlorine content may influence its solubility and reactivity compared to hydrobromide salts .- [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine hydrobromide: This thiazole-derived hydrobromide salt demonstrates potent anticancer activity, particularly against leukemia and hepatocarcinoma cells. Its heterocyclic core and trifluoromethyl group contrast with the target compound’s aliphatic chains, suggesting divergent biological targets .

- Its higher molecular weight (564.28 g/mol) and amide functionality may reduce solubility compared to amine salts like the target compound .

(b) Hydrobromide Salts in Catalysis

- N-Methylaniline hydrobromide (): Demonstrated catalytic utility in accelerating reactions involving silylynamines.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility Features | Stability Notes |

|---|---|---|---|---|

| Benzyl(4-bromobutyl)(propan-2-yl)amine HBr | C₁₄H₂₁Br₂N | ~395.1 (estimated) | High in polar solvents (HBr salt) | Likely stable in dry conditions |

| 1,3-bis(4-bromophenyl)propan-2-ylamine HCl | C₁₆H₁₈Br₂ClN | 419.5 | Moderate (HCl salt) | Stable in anhydrous environments |

| 4-Bromo-N-(4-{4-[(4-bromobenzoyl)amino]benzyl}phenyl)benzamide | C₂₇H₂₀Br₂N₂O₂ | 564.28 | Low (amide group) | Likely hydrolytically stable |

| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine HBr | Not provided | Not provided | High (HBr salt) | Stability under physiological conditions |

Key Observations :

- The hydrobromide salt in the target compound likely improves aqueous solubility compared to hydrochloride or neutral analogs.

- Aliphatic bromine (as in the 4-bromobutyl chain) may increase lipophilicity relative to aryl bromine derivatives, affecting membrane permeability .

Actividad Biológica

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzyl group, a bromobutyl chain, and a propan-2-ylamine moiety, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

The molecular formula of this compound is C₁₄H₂₃Br₂N. The presence of the hydrobromide salt form enhances its solubility in biological systems, making it suitable for various applications in organic synthesis and medicinal chemistry. The compound's structural features are summarized in the following table:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₂₃Br₂N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water (due to hydrobromide form) |

Research indicates that Benzyl(4-bromobutyl)(propan-2-yl)amine may act as an alkylating agent , modifying proteins and nucleic acids within biological systems. This modification can influence various cellular functions and pathways, making it a candidate for further investigation in drug development.

The compound's interactions with biological molecules are crucial for understanding its effects. Studies have shown that it can alter the activity of proteins and nucleic acids, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Similar amines have demonstrated antimicrobial properties against various bacterial strains. This compound is hypothesized to exhibit similar activities, warranting further investigation into its efficacy as an antimicrobial agent.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

| Compound Name | Structural Variation | Unique Aspects |

|---|---|---|

| Benzyl(4-chlorobutyl)(propan-2-yl)amine | Chlorine atom instead of bromine | Potentially different biological activity |

| Benzyl(4-bromobutyl)(methyl)amine | Methyl group instead of isopropyl group | Altered steric hindrance affecting reactivity |

| Benzyl(4-bromobutyl)(ethyl)amine | Ethyl group instead of isopropyl group | Variation in lipophilicity and biological properties |

This comparison highlights how the specific combination of functional groups in Benzyl(4-bromobutyl)(propan-2-yl)amine may confer distinct biological properties not found in simpler amines or other derivatives.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, bromobutyl, isopropyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern analysis (noting bromine’s signature) .

- X-ray Crystallography : Resolve crystallographic data for absolute configuration verification, particularly for chiral centers .

Advanced Considerations : - Pair HPLC with evaporative light scattering detection (ELSD) to quantify salt stoichiometry .

What in vitro biological activities have been reported for structurally related hydrobromide salts, and how can these guide target identification?

Basic Research Focus

Related hydrobromide salts exhibit:

- Anticancer Activity : Cytotoxicity against leukemia, hepatocarcinoma, and lung carcinoma cell lines via apoptosis induction .

- Enzyme Inhibition : Interference with kinase or protease activity in protein-ligand interaction studies .

Methodological Guidance : - Screen using MTT assays across diverse cell lines (e.g., NCI-60 panel) .

- Employ surface plasmon resonance (SPR) for real-time binding kinetics with target enzymes .

How can reaction conditions be systematically optimized to mitigate byproduct formation during scale-up?

Q. Advanced Research Focus

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., debrominated products or dimerization artifacts) .

- Process Variables :

- Solvent Polarity : Higher polarity solvents (e.g., acetonitrile) reduce halogen elimination .

- Stoichiometric Ratios : Excess HBr (1.2–1.5 eq.) ensures complete salt formation .

- Catalysis : Additives like tetrabutylammonium bromide improve bromide displacement efficiency .

What mechanistic insights exist for hydrobromide salts in modulating biological targets, and how can these be validated?

Q. Advanced Research Focus

- Apoptosis Pathways : Caspase-3/7 activation and mitochondrial membrane depolarization assays .

- Target Engagement : siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm mechanism .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for kinases or GPCRs .

What are the recommended storage conditions to maintain this compound’s stability?

Q. Basic Research Focus

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydroscopic degradation .

- Solubility Considerations : Prepare stock solutions in anhydrous DMSO (≤10 mM) to prevent hydrolysis .

How can in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?

Q. Advanced Research Focus

- Animal Models : Administer intravenously (1–5 mg/kg) in rodent xenograft models for bioavailability assessment .

- Metabolite Profiling : LC-MS/MS to track parent compound and metabolites in plasma .

- Toxicity Screening : Monitor liver/kidney function markers (ALT, creatinine) post-administration .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Q. Advanced Research Focus

- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., shorter bromoalkyl groups) or aryl substitutions .

- Bioisosteric Replacement : Replace the bromine atom with chlorine or trifluoromethyl groups to assess halogen-dependent activity .

- 3D-QSAR Modeling : CoMFA/CoMSIA to correlate structural features with cytotoxicity .

How does the hydrobromide counterion influence physicochemical properties compared to other salts?

Q. Basic Research Focus

- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than hydrochloride analogs due to larger anion size .

- Stability : HBr salts are less hygroscopic than iodides but require stricter pH control (pH 4–6) to prevent decomposition .

How should researchers address contradictory data in cytotoxicity studies across different cell lines?

Q. Advanced Research Focus

- Experimental Variables : Standardize cell passage numbers, culture media, and assay incubation times .

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) to ensure reproducibility .

- Mechanistic Follow-Up : Validate target expression (Western blot) in resistant vs. sensitive cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.